molecular formula C23H21F4N3O2 B11468603 N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide

Cat. No.: B11468603
M. Wt: 447.4 g/mol
InChI Key: RQXPFMXLAXWGFG-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a cyclohexyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through a condensation reaction involving a diketone and an amine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and imidazole ring are critical for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide exhibits unique properties due to the presence of the fluorobenzamide moiety. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications .

Properties

Molecular Formula

C23H21F4N3O2

Molecular Weight

447.4 g/mol

IUPAC Name

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C23H21F4N3O2/c24-17-13-11-16(12-14-17)20(31)29-22(23(25,26)27)21(32)30(18-9-5-2-6-10-18)19(28-22)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,29,31)

InChI Key

RQXPFMXLAXWGFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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